4-Amino-4-oxobutanoato de metilo

Descripción general

Descripción

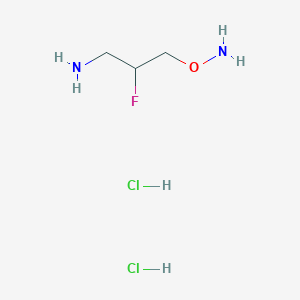

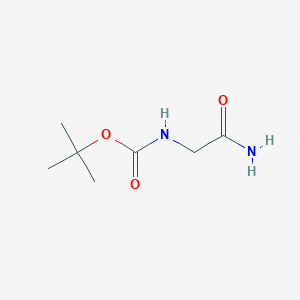

Methyl 4-amino-4-oxobutanoate, also known as Methyl 4-amino-4-oxobutanoate, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-amino-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

“Methyl 4-amino-4-oxobutanoate” se utiliza en la síntesis asimétrica de alcaloides de 1-hidroximetilpirrolizidina . Este proceso implica una estrategia estereodivergente, que permite la creación de diferentes estereoisómeros a partir de los mismos materiales de partida .

Metodologías Sintéticas Eficaces

Este compuesto juega un papel crucial en metodologías sintéticas eficientes, como la adición enantioselectiva de nitromecano catalizada por Cu (I) . Esta reacción es un paso clave en la síntesis de muchos compuestos orgánicos complejos .

Aplicaciones Farmacéuticas

Debido a su reactividad y solubilidad, “Methyl 4-amino-4-oxobutanoate” se utiliza en la industria farmacéutica . Puede sufrir reacciones de esterificación con alcoholes, lo que da como resultado la formación de diferentes ésteres .

Aditivos Alimentarios

“Methyl 4-amino-4-oxobutanoate” también se utiliza en la industria alimentaria como aditivo . Su solubilidad en agua, etanol y otros solventes polares lo convierte en un ingrediente adecuado en varios productos alimenticios .

Industria de la Fragancia

Este compuesto se utiliza en la industria de la fragancia debido a su agradable olor afrutado . Puede utilizarse en la formulación de varios perfumes y productos perfumados

Mecanismo De Acción

Target of Action

Methyl 4-amino-4-oxobutanoate is a small molecule with the molecular formula C5H9NO3 It is known to be involved in various synthetic pathways .

Mode of Action

It is known to participate in diverse synthetic pathways, indicating its potential role in various biochemical reactions .

Pharmacokinetics

Its molecular weight of131.13 suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.

Result of Action

Given its involvement in various synthetic pathways , it is likely to influence the synthesis of other molecules, potentially affecting cellular functions and processes.

Action Environment

It is known to be stable under normal temperatures and sealed in dry conditions , suggesting that it may be sensitive to moisture and temperature changes.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to the presence of the carbonyl group, which adds versatility to its applications .

Molecular Mechanism

It is known that this compound exhibits reactivity as both an ester and a ketone . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is highly soluble in water, ethanol, and other polar solvents . This property could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in polar solvents , it is plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation.

Propiedades

IUPAC Name |

methyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURZMSZDVGMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502233 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-39-4 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)